1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL
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Overview
Description
1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL can be achieved through several methods. One notable approach involves the base-catalyzed cascade synthesis from N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines . This method utilizes potassium hydroxide (KOH) as a catalyst and proceeds under moderate to good yields.
Another approach involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction results in the formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-B]pyridine-5-carbonitriles.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a nicotinic receptor agonist and its role in the treatment of neurological disorders such as Alzheimer’s disease.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL involves its interaction with molecular targets such as nicotinic receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways and physiological processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL can be compared with other similar compounds, such as:
2,3-Dihydrofuro[2,3-B]pyridine: Shares a similar fused ring system but lacks the ethan-1-OL moiety.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Another fused heterocyclic compound with different substitution patterns.
The uniqueness of this compound lies in its specific structural features and the presence of the ethan-1-OL group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanol |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-3-2-7-4-5-12-9(7)10-8/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
VQDJJKNUTHNFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(CCO2)C=C1)O |
Origin of Product |
United States |
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